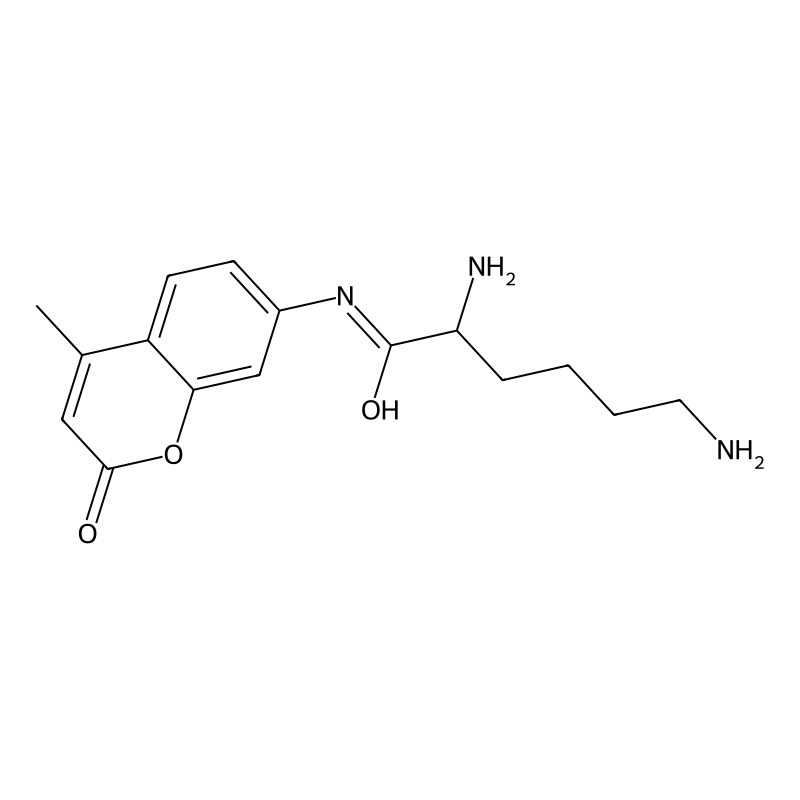H-Lys-AMC acetate salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
H-Lys-AMC acetate salt, or L-lysine 7-amino-4-methylcoumarin acetate salt, is a compound utilized primarily in biochemical research. It is characterized by its molecular formula and is known for its fluorescent properties, which are beneficial in various enzymatic assays. The compound features a lysine residue linked to 7-amino-4-methylcoumarin, a fluorophore that emits fluorescence upon enzymatic cleavage, making it a valuable tool for studying histone deacetylases (HDACs) and other related enzymes .
H-Lys-AMC acetate salt does not have a direct mechanism of action within biological systems. Instead, it serves as a reporter molecule for protease activity. The protease recognizes the L-lysine moiety and cleaves the amide bond, liberating the fluorescent AMC. The increased fluorescence signal directly correlates with the amount of protease activity in the sample.
- Hydrolysis: The compound can be hydrolyzed by HDAC enzymes, resulting in the release of 7-amino-4-methylcoumarin (AMC) and the removal of the acetyl group from the lysine residue. This reaction typically occurs under physiological conditions (pH 7.4, 37°C) .
- Deprotection: The acetyl group can be removed under acidic conditions, revealing the free lysine residue.
Common Reagents and Conditions- Hydrolysis: Conducted using HDAC enzymes.
- Deprotection: Achieved using trifluoroacetic acid in dichloromethane at room temperature .
H-Lys-AMC acetate salt exhibits significant biological activity as a substrate for HDACs. Its enzymatic cleavage produces a fluorescent signal that can be quantitatively measured, allowing researchers to assess HDAC activity in real-time. This property makes it especially useful in studying enzyme kinetics and screening potential inhibitors for therapeutic applications, particularly in cancer and neurodegenerative diseases .
The synthesis of H-Lys-AMC acetate salt involves several key steps:
- Protection of Lysine: The ε-amino group of lysine is protected using an appropriate protecting group.
- Coupling with AMC: The protected lysine is coupled with 7-amino-4-methylcoumarin using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.
- Acetylation: The α-amino group of lysine is acetylated using acetic anhydride.
- Purification: The final product is purified via high-performance liquid chromatography to achieve the desired purity .
H-Lys-AMC acetate salt finds applications across various fields:
- Biochemistry: Used as a substrate in HDAC activity assays.
- Cell Biology: Employed in live-cell assays to monitor HDAC activity.
- Medicine: Useful in drug discovery for developing HDAC inhibitors .
- Industry: Applied in diagnostic kits for enzyme activity measurement.
Research indicates that H-Lys-AMC acetate salt interacts specifically with HDACs, leading to the release of fluorescent AMC upon enzymatic cleavage. This interaction allows for real-time monitoring of enzyme activity and provides insights into the regulatory mechanisms of histone modifications . Studies have also explored its role in linking chromatin structure to cellular metabolism through interactions with short-chain fatty acids and other metabolites .
Several compounds share structural or functional similarities with H-Lys-AMC acetate salt:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ac-Lys-AMC | Another fluorogenic substrate for HDAC assays | |
| Boc-Lys-AMC | Similar but features a t-butoxycarbonyl protection | |
| Ac-Gly-Lys-OMe | Used in peptide synthesis, reactive chemical |
Uniqueness
H-Lys-AMC acetate salt stands out due to its dual protection mechanism that enhances stability and specificity during enzymatic assays. The combination of the acetyl group and the fluorescent moiety allows selective deprotection and hydrolysis, making it a versatile tool in biochemical research .








